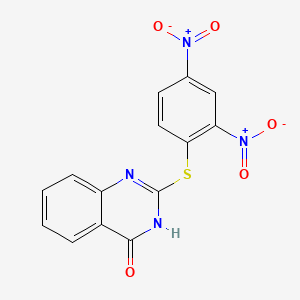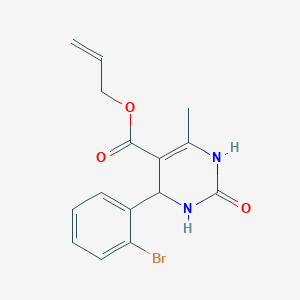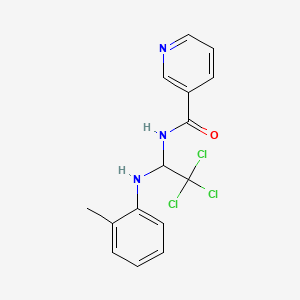
2-(2,4-dinitrophenyl)sulfanyl-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,4-DINITROPHENYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinones. This compound is characterized by the presence of a dinitrophenyl group attached to a sulfanyl group, which is further connected to a dihydroquinazolinone structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-DINITROPHENYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dinitrochlorobenzene with thiourea to form 2,4-dinitrophenylthiourea. This intermediate is then reacted with anthranilic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,4-DINITROPHENYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted quinazolinones.
Applications De Recherche Scientifique
2-[(2,4-DINITROPHENYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2,4-DINITROPHENYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dinitrophenyl group is known to interact with nucleophilic sites in proteins, potentially leading to the inhibition of enzyme activity. The quinazolinone structure may also contribute to the compound’s ability to intercalate with DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,4-DINITROPHENYL)SULFANYL]-1H-BENZIMIDAZOLE
- 2-[(2,4-DINITROPHENYL)SULFONYL]FURAN
- S-(2,4-DINITROPHENYL)GLUTATHIONE
Uniqueness
2-[(2,4-DINITROPHENYL)SULFANYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C14H8N4O5S |
|---|---|
Poids moléculaire |
344.30 g/mol |
Nom IUPAC |
2-(2,4-dinitrophenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H8N4O5S/c19-13-9-3-1-2-4-10(9)15-14(16-13)24-12-6-5-8(17(20)21)7-11(12)18(22)23/h1-7H,(H,15,16,19) |
Clé InChI |
DKIQDIQJQPRRDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Solubilité |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide](/img/structure/B11703692.png)

![4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11703720.png)
![methyl 3-(1H-indol-3-yl)-2-[2-(4-methylphenoxy)acetamido]propanoate](/img/structure/B11703721.png)
![4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid](/img/structure/B11703729.png)
![2-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703731.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703736.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11703738.png)
![(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703741.png)
![2-methoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11703743.png)

![Ethyl 2-({[1-(butanoylamino)-2,2,2-trichloroethyl]carbamothioyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11703768.png)
![2-[(2Z)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11703771.png)
